(3-Amino-1-benzylpyrrolidin-3-yl)methanol
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Overview
Description
(3-Amino-1-benzylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol It is characterized by a pyrrolidine ring substituted with an amino group and a benzyl group, along with a hydroxymethyl group attached to the third carbon of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzylpyrrolidin-3-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalytic hydrogenation and enzymatic reduction are also explored as alternative methods for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-benzylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzylpyrrolidine carboxylic acid, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
(3-Amino-1-benzylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of (3-Amino-1-benzylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction pathways in the nervous system .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-1-Benzyl-3-aminopyrrolidine: This compound shares a similar pyrrolidine structure but lacks the hydroxymethyl group.
3-Aminopyrrolidine: A simpler analog with only an amino group attached to the pyrrolidine ring.
N-Benzylpyrrolidine: Similar structure but without the amino and hydroxymethyl groups.
Uniqueness
(3-Amino-1-benzylpyrrolidin-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3-amino-1-benzylpyrrolidin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12(10-15)6-7-14(9-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBHAUAMGKMSLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)N)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454280 |
Source
|
Record name | (3-amino-1-benzylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475469-13-7 |
Source
|
Record name | (3-amino-1-benzylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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